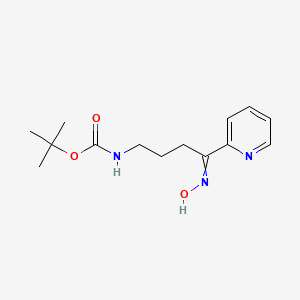![molecular formula C14H12N4O B12441999 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B12441999.png)
4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide is a compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an azidomethyl group attached to a biphenyl structure, which includes a carboxamide functional group. It has garnered attention due to its potential use as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide typically involves the introduction of an azidomethyl group to a biphenyl precursor. One common method includes the reaction of 4’-(bromomethyl)-[1,1’-biphenyl]-2-carboxamide with sodium azide in a suitable solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the azide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro or other oxidized derivatives.
Reduction: Reduction of the azide group can yield amines or other reduced products.
Substitution: The azide group can participate in substitution reactions, forming triazoles or other substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-known reaction for forming triazoles.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazoles.
Aplicaciones Científicas De Investigación
4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for labeling or tracking purposes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide largely depends on its chemical reactivity. The azide group is known for its ability to participate in click chemistry reactions, particularly the CuAAC reaction, which forms stable triazole linkages. This reactivity makes it useful for attaching the compound to various molecular targets, facilitating the study of biological processes and the development of new materials.
Comparación Con Compuestos Similares
5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-1H-tetrazole: This compound shares a similar biphenyl structure with an azidomethyl group but includes a tetrazole ring.
4’-(Azidomethyl)-[1,1’-biphenyl]-2-carbonitrile: Another similar compound with a carbonitrile group instead of a carboxamide.
Uniqueness: 4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of both the azidomethyl and carboxamide groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C14H12N4O |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
2-[4-(azidomethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H12N4O/c15-14(19)13-4-2-1-3-12(13)11-7-5-10(6-8-11)9-17-18-16/h1-8H,9H2,(H2,15,19) |
Clave InChI |
CITOWHKJBDXBBF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN=[N+]=[N-])C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


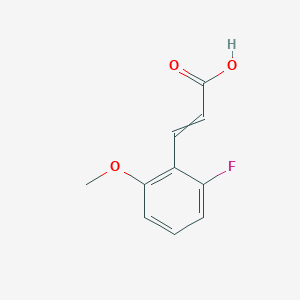
![Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B12441936.png)
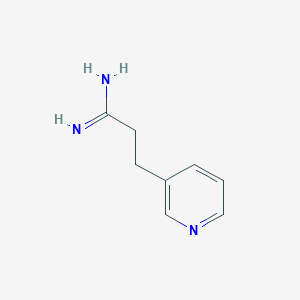
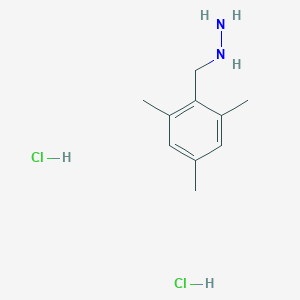

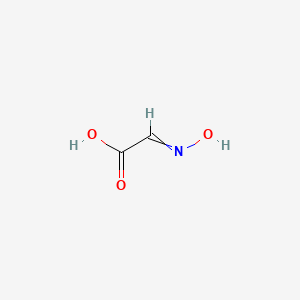
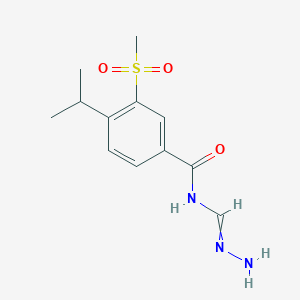
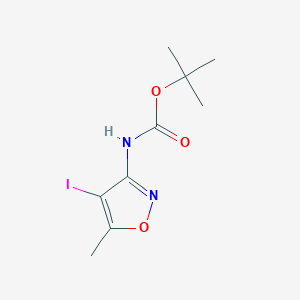

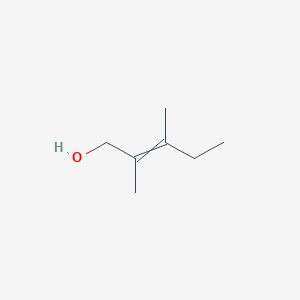
![2-chloro-1-(3-morpholinopropyl)-1H-benzo[d]imidazole](/img/structure/B12442002.png)
![3'-Isopropylamino-5'-trifluoromethyl[1,1'-biphenyl]-2-OL](/img/structure/B12442011.png)
